molecular formula C12H17NO2 B14835943 3-Tert-butoxy-5-cyclopropoxypyridine

3-Tert-butoxy-5-cyclopropoxypyridine

Cat. No.: B14835943
M. Wt: 207.27 g/mol
InChI Key: UAGGKVMRVQKONR-UHFFFAOYSA-N
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Description

3-Tert-butoxy-5-cyclopropoxypyridine is a pyridine derivative featuring two distinct alkoxy substituents: a tert-butoxy group at position 3 and a cyclopropoxy group at position 4. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which may modulate electronic and steric properties for applications in catalysis or drug design.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11-6-10(7-13-8-11)14-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

UAGGKVMRVQKONR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CN=CC(=C1)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine derivatives with tert-butyl alcohol and cyclopropyl alcohol in the presence of suitable catalysts and reaction conditions . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 3-Tert-butoxy-5-cyclopropoxypyridine may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-5-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The structural analogs listed in the Catalog of Pyridine Compounds (2017) provide a basis for comparative analysis .

Substituent Diversity and Positional Effects

  • 3-Tert-butoxy-5-cyclopropoxypyridine: Positions 3 and 5 are occupied by alkoxy groups, with the tert-butoxy group contributing steric bulk and the cyclopropoxy group adding strain-driven reactivity. Predicted to exhibit moderate solubility in nonpolar solvents due to the hydrophobic tert-butyl moiety.
  • 5-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine :

    • Substitutions at positions 2 (chloro), 3 (iodo), and 5 (silyloxy-pyrrolidinyl).
    • The tert-butyldimethylsilyl (TBS) group enhances stability against hydrolysis compared to alkoxy groups.
    • Halogens (Cl, I) increase molecular weight and may participate in cross-coupling reactions.
  • 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-fluoro-3-iodopyridine :

    • Substitutions at positions 2 (silyloxy-pyrrolidinyl), 3 (iodo), and 5 (fluoro).
    • Fluorine’s electronegativity may enhance binding affinity in medicinal applications.
    • The TBS group improves thermal stability relative to tert-butoxy.

Molecular and Physicochemical Properties

The table below summarizes hypothetical properties based on substituent trends and catalog data :

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
This compound tert-butoxy (3), cyclopropoxy (5) ~251.3 Low water solubility; moderate thermal stability
5-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine TBS-pyrrolidinyl (5), Cl (2), I (3) ~534.8 High steric hindrance; potential for Suzuki coupling
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-fluoro-3-iodopyridine TBS-pyrrolidinyl (2), F (5), I (3) ~518.7 Enhanced polarity due to fluorine; UV-active

Reactivity and Stability

  • Alkoxy vs. Silyloxy Groups :

    • The tert-butoxy group in the target compound is less stable under acidic or oxidative conditions compared to silyl-protected analogs .
    • Cyclopropoxy’s ring strain may facilitate ring-opening reactions, unlike the inert TBS group.
  • Halogen Effects :

    • Iodo and chloro substituents in catalog compounds enable cross-coupling reactions (e.g., Ullmann, Heck), whereas the target compound’s alkoxy groups are less reactive in such contexts .

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